2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a complex organic compound that features a unique structure combining elements of quinoline, sulfonamide, and methoxybenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves a multi-step process:
Formation of 1,2,3,4-tetrahydroquinoline: : This can be achieved via hydrogenation of quinoline.
Sulfonylation of 1,2,3,4-tetrahydroquinoline: : Using propane-1-sulfonyl chloride in the presence of a base.
Methoxylation of benzene: : Introduction of methoxy groups to benzene typically requires a Friedel-Crafts alkylation reaction.
Final coupling: : The sulfonylated quinoline is then coupled with the methoxylated benzene derivative using a suitable catalyst and solvent system.
Industrial Production Methods
On an industrial scale, these reactions may be carried out in large reactors with continuous monitoring of reaction conditions (temperature, pressure, pH). The scalability of these reactions depends on the yield and purity required.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can be oxidized to form sulfonate derivatives.
Reduction: : Reduction of the sulfonyl group back to thiol groups under specific conditions.
Substitution: : Various nucleophilic and electrophilic substitution reactions due to the presence of methoxy groups and sulfonamide functionalities.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride.
Substitution: : Nucleophiles such as amines or electrophiles such as alkyl halides.
Major Products
Oxidation: : 2,4-dimethoxy-N-[1-(propane-1-sulfonate)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonate.
Reduction: : 2,4-dimethoxy-N-[1-(propane-1-thiol)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide.
Substitution: : Varied depending on the substituents introduced.
Scientific Research Applications
Chemistry
Organic Synthesis: : Used as a building block for more complex organic compounds.
Catalysis: : Could act as a ligand in transition metal-catalyzed reactions.
Biology and Medicine
Pharmacology: : Potential use as a pharmacophore in drug discovery due to its sulfonamide group, which is known for its bioactivity.
Biochemistry: : Study of its interactions with enzymes and receptors.
Industry
Materials Science: : Can be used to synthesize materials with specific optical or electronic properties.
Agrochemicals: : Potential use in the formulation of new pesticides or herbicides.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with these targets, potentially inhibiting their activity. The methoxy and tetrahydroquinoline groups may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-dimethoxy-N-(quinolin-6-yl)benzene-1-sulfonamide: : Lacks the propane-1-sulfonyl group.
2,4-dimethoxy-N-(1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: : Lacks the propane-1-sulfonyl group.
Uniqueness
The presence of the propane-1-sulfonyl group in 2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide imparts unique chemical properties, such as increased solubility and specific interactions with molecular targets, setting it apart from other related compounds.
This thorough look at this compound shows its significance and versatile applications across different scientific fields. Intrigued about any particular aspect?
Properties
IUPAC Name |
2,4-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S2/c1-4-12-29(23,24)22-11-5-6-15-13-16(7-9-18(15)22)21-30(25,26)20-10-8-17(27-2)14-19(20)28-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWPVNUCTHAZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.